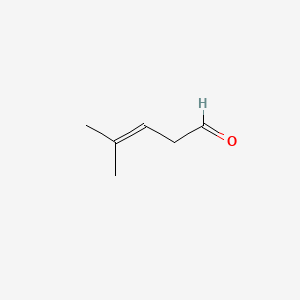

4-methylpent-3-enal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTHXJVFTDWEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201861 | |

| Record name | 4-Methyl-3-pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5362-50-5 | |

| Record name | 4-Methyl-3-pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005362505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-methylpent-3-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 4-methylpent-3-enal, a valuable unsaturated aldehyde in various chemical syntheses. The information presented herein is intended to furnish researchers, scientists, and drug development professionals with detailed methodologies and comparative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, with the chemical formula C₆H₁₀O, is an α,β-unsaturated aldehyde. Its structure, featuring a carbon-carbon double bond conjugated to a carbonyl group, makes it a versatile intermediate for the synthesis of more complex molecules. This guide will focus on the most practical and established laboratory-scale synthesis method: the oxidation of the corresponding primary alcohol, 4-methylpent-3-en-1-ol (B1201246).

Core Synthesis Pathway: Oxidation of 4-methylpent-3-en-1-ol

The most direct and widely applicable method for the preparation of this compound is the oxidation of its corresponding primary alcohol, 4-methylpent-3-en-1-ol. This transformation can be achieved using various oxidizing agents, with Pyridinium Chlorochromate (PCC) and the Swern oxidation being two of the most effective and commonly employed methods due to their mild reaction conditions and high selectivity for aldehydes.

dot

Caption: General oxidation pathway to this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via oxidation of 4-methylpent-3-en-1-ol using Pyridinium Chlorochromate (PCC) and a Swern oxidation.

1. Synthesis via Pyridinium Chlorochromate (PCC) Oxidation

This method utilizes the mild oxidizing agent PCC to convert the primary alcohol to the aldehyde with minimal over-oxidation to the carboxylic acid.[1][2]

-

Materials:

-

4-methylpent-3-en-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Pyridinium Chlorochromate (1.5 equivalents) in anhydrous dichloromethane (10 mL per gram of alcohol).

-

To this stirred suspension, add a solution of 4-methylpent-3-en-1-ol (1 equivalent) in anhydrous dichloromethane (5 mL per gram of alcohol) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether (20 mL).

-

Pass the resulting mixture through a short pad of silica gel to filter out the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether (3 x 20 mL).

-

Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by fractional distillation under reduced pressure.

-

2. Synthesis via Swern Oxidation

The Swern oxidation is another mild and effective method that avoids the use of chromium-based reagents.[3][4][5] It is particularly useful for sensitive substrates.

-

Materials:

-

4-methylpent-3-en-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dry ice/acetone bath

-

Syringes and needles

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (15 mL per gram of alcohol) and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the stirred solvent.

-

In a separate flask, prepare a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane (5 mL) and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After stirring for 15 minutes, add a solution of 4-methylpent-3-en-1-ol (1 equivalent) in anhydrous dichloromethane (5 mL) dropwise, ensuring the temperature remains below -60 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add triethylamine (5 equivalents) dropwise to the reaction mixture. The temperature may rise but should be kept below -50 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which can be purified by fractional distillation.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and reaction times can vary depending on the scale of the reaction and the purity of the reagents.

| Synthesis Pathway | Key Reagents | Typical Reaction Time | Typical Yield | Purification Method |

| PCC Oxidation | 4-methylpent-3-en-1-ol, Pyridinium Chlorochromate, Dichloromethane | 2 - 4 hours | 70 - 85% | Fractional Distillation |

| Swern Oxidation | 4-methylpent-3-en-1-ol, Oxalyl Chloride, DMSO, Triethylamine, Dichloromethane | 1 - 2 hours | 80 - 95% | Fractional Distillation |

Logical Workflow for Synthesis Selection

The choice between the PCC and Swern oxidation methods often depends on several factors, including the scale of the reaction, the availability of reagents, and the sensitivity of other functional groups in the starting material.

dot

Caption: Decision workflow for selecting a synthesis method.

Conclusion

The oxidation of 4-methylpent-3-en-1-ol provides reliable and efficient pathways to this compound. Both the Pyridinium Chlorochromate and Swern oxidation methods offer high yields and selectivity. The choice of method can be tailored to specific laboratory constraints and environmental considerations. For small-scale syntheses where simplicity is key, PCC oxidation is a robust option. For larger scales or when avoiding chromium-based reagents is a priority, the Swern oxidation, despite its requirement for low temperatures, is an excellent alternative. Careful execution of the described protocols will enable the successful synthesis of this important unsaturated aldehyde for further applications in research and development.

References

An In-depth Technical Guide to 4-Methylpent-3-enal: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-methylpent-3-enal. An unsaturated aldehyde, this compound, is of interest in flavor chemistry and as a potential reactive intermediate in biological systems. This document details its known characteristics, provides illustrative experimental protocols, and discusses its relevance in food science. Due to the limited information on specific biological signaling pathways for this compound, a representative metabolic pathway for the formation of aldehydes in biological systems is presented.

Physical and Chemical Properties

This compound, also known as pyroterebaldehyde, is a volatile organic compound with a characteristic odor. Its core physical and chemical properties are summarized below.

General and Computed Properties

A compilation of general and computationally derived properties of this compound is presented in Table 1. These values are essential for predicting its behavior in various chemical and biological environments.

Table 1: General and Computed Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H10O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5362-50-5 | [1] |

| Canonical SMILES | CC(=CCC=O)C | [1] |

| InChI Key | PQTHXJVFTDWEEE-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 98.073164938 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

| Complexity | 78.2 | [1] |

Experimental Physical Properties

Experimentally determined physical properties of this compound are crucial for its handling, purification, and use in experimental setups. These are summarized in Table 2.

Table 2: Experimental Physical Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 126 °C at 760 mmHg | [2] |

| Density | 0.829 g/cm³ | [2] |

| Flash Point | 17.2 °C | [2] |

| Refractive Index | 1.419 | [2] |

| Vapor Pressure | 11.9 mmHg at 25 °C | [2] |

Chemical Reactivity

As an α,β-unsaturated aldehyde, this compound exhibits reactivity at both the carbonyl group and the carbon-carbon double bond. The conjugated system allows for 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The electrophilic nature of the β-carbon makes it susceptible to attack by nucleophiles, a reaction known as Michael addition.[3]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a research setting.

Synthesis of this compound via Aldol (B89426) Condensation

A common method for the synthesis of α,β-unsaturated aldehydes is the aldol condensation. The following is an illustrative protocol for the synthesis of this compound from isobutyraldehyde (B47883) and acetaldehyde (B116499).

Experimental Workflow: Aldol Condensation

Caption: Workflow for the synthesis of this compound.

Protocol:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of sodium hydroxide (B78521) in water is prepared and cooled.

-

A mixture of isobutyraldehyde and acetaldehyde is added dropwise to the sodium hydroxide solution while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period to allow the condensation to proceed.

-

The reaction is then quenched by the addition of a dilute acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.

-

The combined organic layers are washed and dried.

-

The crude product is purified by fractional distillation under reduced pressure.[4][5][6][7][8]

Purification by Fractional Distillation

Fractional distillation is employed to purify this compound from the reaction mixture, separating it from unreacted starting materials and byproducts based on differences in boiling points.[4]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound, particularly in complex matrices such as beer.

Experimental Workflow: GC-MS Analysis of Aldehydes in Beer

Caption: Workflow for GC-MS analysis of aldehydes in beer.

Protocol:

-

A beer sample is placed in a headspace vial.

-

A solid-phase microextraction (SPME) fiber is exposed to the headspace of the sample to adsorb volatile compounds.

-

The adsorbed aldehydes are often derivatized on the fiber using a reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to improve their chromatographic properties and detection sensitivity.

-

The fiber is then introduced into the injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column.

-

The separated compounds are detected by a mass spectrometer, allowing for their identification and quantification.[9][10][11][12][13]

Biological Relevance and Metabolic Pathways

While specific signaling pathways involving this compound are not well-documented, it is known to be formed in food products such as beer through processes like the Strecker degradation of amino acids and lipid oxidation.[14][15] These pathways are significant in the development of flavor and off-flavors. The metabolism of α,β-unsaturated aldehydes in biological systems generally involves detoxification pathways, often initiated by conjugation with glutathione.[16][17]

Illustrative Pathway: Strecker Degradation in Beer

The Strecker degradation is a key reaction in the formation of many aldehydes, including potentially this compound, in food and beverages. It involves the reaction of an α-amino acid with a dicarbonyl compound.

Signaling Pathway: Strecker Degradation

Caption: The Strecker degradation pathway.

This pathway is a significant contributor to the aroma profile of many processed foods and beverages.[18][19][20][21]

Conclusion

This compound is a reactive α,β-unsaturated aldehyde with relevance in flavor chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with illustrative experimental protocols for its synthesis and analysis. While its direct role in biological signaling is not yet established, its formation through pathways like the Strecker degradation highlights its importance in the chemical composition of food and beverages. Further research is warranted to fully elucidate its potential biological activities and metabolic fate.

References

- 1. 4-Methyl-3-pentenal | C6H10O | CID 21457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5362-50-5 [chemnet.com]

- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 4. Purification [chem.rochester.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. gcms.cz [gcms.cz]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. longdom.org [longdom.org]

- 16. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. brewingforward.com [brewingforward.com]

- 19. themodernbrewhouse.com [themodernbrewhouse.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Comprehensive Evaluation of Flavor Instability of Beer (Part 2): The Influence of De Novo Formation of Aging Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Isomers and Stereoisomers of 4-Methylpent-3-enal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isomerism plays a pivotal role in the fields of chemistry and pharmacology, where subtle changes in molecular architecture can lead to profound differences in physical, chemical, and biological properties. This whitepaper provides a comprehensive technical examination of 4-methylpent-3-enal, a six-carbon unsaturated aldehyde, and its various isomers. We will systematically explore its structural (constitutional) isomers and delve into the specifics of its stereoisomers. This guide is designed to be a valuable resource for researchers, offering tabulated quantitative data, detailed experimental protocols for synthesis and separation, and visual diagrams to elucidate key concepts and workflows, thereby aiding in the strategic application of these compounds in organic synthesis and drug discovery.

Introduction to Isomerism and this compound

Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms in space. This differentiation can be categorized into two main types: structural isomerism and stereoisomerism. Structural isomers (or constitutional isomers) differ in the connectivity of their atoms, leading to variations in the carbon skeleton, the position of functional groups, or the functional groups themselves. Stereoisomers have the same atomic connectivity but differ in the three-dimensional orientation of their atoms.

This compound, with the molecular formula C₆H₁₀O, is an α,β-unsaturated aldehyde. The presence of both an aldehyde functional group and a carbon-carbon double bond makes it a versatile building block in organic synthesis. Its isomers, each with the same elemental composition, offer a diverse range of chemical reactivity and physical properties. For professionals in drug development, understanding the nuances of these isomers is critical, as different isomers can exhibit varied biological activities and metabolic profiles.

Isomer Classification and Relationships

The relationship between the molecular formula C₆H₁₀O and its subsequent isomers can be visualized as a hierarchical classification. This provides a logical framework for understanding the diversity of compounds that can be derived from a single molecular formula.

Figure 1: Hierarchical classification of isomers for C₆H₁₀O.

Structural Isomers of C₆H₁₀O

The molecular formula C₆H₁₀O accommodates a wide variety of structural isomers, which can be categorized based on their carbon skeleton, the position of the carbonyl and alkene groups, and the nature of the functional group itself. These isomers exhibit distinct physical and chemical properties.

Types of Structural Isomers

-

Skeletal Isomers: These isomers have different carbon backbones. For example, a straight-chain hexenal (B1195481) versus a branched-chain methylpentenal.

-

Positional Isomers: These isomers differ in the position of the functional groups (the aldehyde and the double bond) along the same carbon skeleton.

-

Functional Group Isomers: These isomers have different functional groups altogether. The C₆H₁₀O formula can represent aldehydes, ketones, cyclic ethers, and cyclic alcohols.[1][2]

Data Summary of Key Structural Isomers

The table below summarizes the physical properties of this compound and several of its representative structural isomers. This data is crucial for designing separation and purification protocols.

| IUPAC Name | Structure | Isomer Type | Boiling Point (°C) | Density (g/cm³) |

| This compound | CH₃-C(CH₃)=CH-CH₂-CHO | Skeletal/Positional | 126[3] | 0.829[3] |

| (E)-Hex-2-enal | CH₃CH₂CH₂CH=CHCHO | Positional | 146-147 | 0.847 |

| Cyclohexanone | (CH₂)₅CO | Functional Group | 155.7 | 0.948 |

| 4-Methylpent-3-en-2-one (Mesityl Oxide) | (CH₃)₂C=CHCOCH₃ | Functional Group | 129 | 0.858 |

| 3-Methylpent-4-enal | CH₂=CH-CH(CH₃)-CH₂-CHO | Skeletal/Positional | 115.7[4] | 0.815[4] |

| 4-Methylpent-4-enal | CH₂=C(CH₃)-CH₂-CH₂-CHO | Skeletal/Positional | 130-131[5] | 0.818[5] |

Stereoisomers of this compound

Due to the presence of a double bond at the C3 position with two different substituents on each carbon of the double bond, this compound can exist as a pair of geometric isomers: (E) and (Z).

-

(E)-4-methylpent-3-enal: The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-4-methylpent-3-enal: The higher priority groups on each carbon of the double bond are on the same side.

The distinction between these stereoisomers is critical, as they can have different biological activities and can be challenging to separate.

Spectroscopic and Physicochemical Data

While specific experimental data for the individual (E) and (Z) isomers of this compound is not widely available in compiled databases, the following table provides data for the related (Z)-4-methylpent-2-enal to illustrate the type of information required for characterization.

| IUPAC Name | CAS Number | Boiling Point (°C) | Spectroscopic Notes |

| (Z)-4-Methylpent-2-enal | 5362-56-1 | 126-130[6] | ¹H NMR and ¹³C NMR are essential for distinguishing from the (E)-isomer, particularly the coupling constants of the vinylic protons.[6] |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. To synthesize this compound, one could employ a Wittig reaction between a suitable phosphonium (B103445) ylide and an appropriate aldehyde. A generalized protocol is provided below, which can be adapted.

Reaction Scheme: (CH₃)₂C=CH-CH₂-PPh₃⁺Br⁻ + HCHO → (E/Z)-4-Methylpent-3-enal + Ph₃PO + HBr

Protocol:

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (e.g., (3-methylbut-2-en-1-yl)triphenylphosphonium bromide) in anhydrous THF.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise with stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Allow the mixture to stir at this temperature for 1 hour.

-

-

Reaction with Aldehyde:

-

Dissolve the aldehyde (e.g., paraformaldehyde) in anhydrous THF in a separate flask.

-

Slowly add the aldehyde solution to the ylide suspension at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.[7]

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide. Purify the product using flash column chromatography on silica (B1680970) gel, typically with a hexane/ethyl acetate eluent system.

-

Separation of (E) and (Z) Isomers

The separation of geometric isomers can be challenging due to their similar physical properties. Preparative chromatography is the most effective method.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A normal-phase silica gel column or a silver nitrate-impregnated silica column can be effective. The silver ions interact differently with the π-bonds of the E and Z isomers, often leading to better separation.[8][9]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexanes and a slightly more polar solvent like diethyl ether or ethyl acetate, is typically used. The optimal composition must be determined empirically using analytical TLC or HPLC first.

-

Procedure:

-

Dissolve the crude mixture of E/Z isomers in a minimal amount of the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute with the optimized mobile phase at a constant flow rate.

-

Monitor the eluent using a UV detector (aldehydes typically have a UV absorbance).

-

Collect the fractions corresponding to each isomer as they elute from the column.

-

Combine the fractions for each pure isomer and remove the solvent under reduced pressure.

-

Relevance in Research and Drug Development

Unsaturated aldehydes, such as this compound, are important motifs in medicinal chemistry and drug development.

-

Michael Acceptors: The α,β-unsaturated carbonyl system makes these compounds Michael acceptors. This allows them to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This property can be exploited to design irreversible inhibitors, which are of great interest in areas like cancer therapy to overcome drug resistance.

-

Synthetic Intermediates: Aldehydes are highly versatile functional groups that can be readily converted into a wide range of other functionalities, including alcohols, carboxylic acids, and amines.[2] This makes them valuable starting materials for the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[2]

-

Biological Activity: Various unsaturated aldehydes have demonstrated a range of biological activities, including antimicrobial and antitumor effects. Their ability to interact with biological nucleophiles like glutathione (B108866) and DNA underlies both their therapeutic potential and their potential toxicity.[10][11]

The workflow for leveraging such a compound in early-stage drug discovery might involve synthesis, purification, and subsequent screening for biological activity.

Figure 2: A simplified workflow for the use of isomers in drug discovery.

Conclusion

This compound and its isomers represent a rich area of study for organic chemists and drug development professionals. The structural diversity arising from a single molecular formula, C₆H₁₀O, leads to a wide array of compounds with distinct properties. The presence of stereoisomerism in this compound further underscores the importance of precise structural control and characterization in chemical synthesis and medicinal chemistry. The protocols and data presented in this guide offer a foundational resource for researchers working with these versatile molecules, enabling more efficient synthesis, purification, and application in the pursuit of novel chemical entities and therapeutic agents.

References

- 1. brainly.in [brainly.in]

- 2. 1) Isomers of C6H10O a) Draw all structural isomers for C6H10O. b) Circ.. [askfilo.com]

- 3. This compound | 5362-50-5 [chemnet.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. 4-Methylpent-2-enal | C6H10O | CID 5354998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. AU2006241202A1 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. selected constitutional isomers of molecular formula C6H10, names, structural isomers carbon chain E/Z R/S isomers structural formula skeletal formula isomers alkynes cycloalkenes dienes cycloalkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]

- 11. trans-2-Hexenal | C6H10O | CID 5281168 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Elusive 4-Methylpent-3-enal: A Technical Guide to its Natural Occurrence and Origins

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural occurrence and sources of the aldehyde 4-methylpent-3-enal. This document, intended for researchers, scientists, and professionals in drug development, consolidates current scientific knowledge on this volatile organic compound, highlighting its formation from natural precursors and outlining the analytical methodologies for its detection.

While direct detection of this compound in natural products remains limited, significant evidence points to its formation through the atmospheric degradation of other naturally occurring volatile compounds. This guide provides an in-depth exploration of these formation pathways, presents available data in a structured format, and offers detailed experimental protocols cited in relevant literature.

Natural Formation from Plant Volatiles

The primary documented natural source of this compound is not from direct emission by plants, but rather as a secondary product from the atmospheric ozonolysis of (E)-β-ocimene. (E)-β-ocimene is a common monoterpene emitted from the flowers and vegetative parts of a wide variety of plants. This reaction underscores the dynamic nature of volatile organic compounds in the environment and their potential to transform into new chemical entities.

The Ozonolysis of (E)-β-Ocimene

The formation of this compound occurs when ozone (O₃) reacts with the double bonds of (E)-β-ocimene in the gas phase. This process, a key aspect of atmospheric chemistry, leads to the cleavage of the parent molecule and the formation of several smaller, oxygenated compounds, including this compound.

Below is a diagram illustrating the atmospheric formation pathway of this compound from (E)-β-ocimene.

Caption: Formation of this compound from (E)-β-ocimene ozonolysis.

Potential Natural Sources of the Precursor: (E)-β-Ocimene Emitting Plants

Given that (E)-β-ocimene is the primary natural precursor to this compound, identifying plants that emit this monoterpene is crucial for understanding the potential environments where the aldehyde may be formed. A variety of plant species are known to release (E)-β-ocimene as part of their floral scent or as a response to herbivory.

| Plant Species | Family | Organ of Emission | Reference |

| Snapdragon (Antirrhinum majus) | Plantaginaceae | Flowers | [1] |

| Wild Pear (Pyrus betuleafolia) | Rosaceae | Leaves (herbivore-induced) | [2] |

| Orchids (Laelia anceps) | Orchidaceae | Flowers | [3] |

| Snapdragon | Plantaginaceae | Flowers | [3] |

| Brugmansia × candida | Solanaceae | Flowers | [3] |

| Various Angiosperms | Multiple | Flowers | [4] |

This table is not exhaustive but provides examples of known (E)-β-ocimene emitting plants.

Experimental Protocols for the Identification of Plant Volatiles

The identification of volatile organic compounds like (E)-β-ocimene and its reaction products is predominantly achieved through gas chromatography-mass spectrometry (GC-MS). The following outlines a general experimental workflow for the analysis of plant volatiles.

Sample Collection: Headspace Solid-Phase Microextraction (SPME)

A common and non-destructive method for collecting plant volatiles is headspace solid-phase microextraction (SPME).

-

Enclosure: A living plant part (e.g., a flower or leaf) is enclosed in a volatile collection chamber, often a glass vessel or a plastic bag.

-

Fiber Exposure: An SPME fiber, coated with a specific adsorbent material (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB), is exposed to the headspace of the enclosure for a defined period. Volatile compounds adsorb onto the fiber.

-

Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Injection and Desorption: The SPME fiber is inserted into the hot injection port of the GC, where the adsorbed volatiles are thermally desorbed and transferred to the GC column.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a nonpolar DB-5 column). The column temperature is typically programmed to increase over time to facilitate the elution of compounds with different volatilities.

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern. The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for compound identification. Retention indices, calculated from the retention times of a series of n-alkanes, are also used to confirm identifications.

The following diagram illustrates a typical experimental workflow for the analysis of plant volatiles.

Caption: A generalized workflow for the analysis of plant volatiles using SPME-GC-MS.

Quantitative Data

Currently, there is a lack of quantitative data in the peer-reviewed literature regarding the concentration of this compound from natural sources or its formation from precursors under specific environmental conditions. Future research is needed to quantify the yield of this aldehyde from the ozonolysis of (E)-β-ocimene under various atmospheric scenarios and to investigate its potential presence in the complex volatile profiles of different plant species and food products.

Conclusion

This technical guide consolidates the current understanding of the natural occurrence and sources of this compound. While direct biogenic emission has not been reported, its formation via the atmospheric oxidation of the common plant volatile (E)-β-ocimene is a scientifically documented pathway. The provided methodologies for volatile analysis serve as a foundation for researchers aiming to further investigate the presence and formation of this and other related aldehydes in natural systems. The information presented herein is vital for scientists engaged in flavor chemistry, atmospheric sciences, and the development of new therapeutic agents where understanding the origin and reactivity of such compounds is paramount.

References

- 1. (E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon: Function and Expression of Three Terpene Synthase Genes of a New Terpene Synthase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 4-methylpent-3-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-methylpent-3-enal. Due to a lack of extensive experimental data for this specific compound, this guide also includes data for structurally similar molecules and details the established experimental and computational methodologies for determining these crucial parameters.

Introduction to this compound

This compound, an α,β-unsaturated aldehyde, possesses a chemical structure that makes it a subject of interest in various chemical syntheses. Its thermodynamic properties are fundamental to understanding its reactivity, stability, and potential applications in fields such as drug development and materials science.

Physicochemical and Thermodynamic Data

Table 1: Physicochemical Properties of this compound and Isomers

| Property | This compound | 2-methyl-2-pentenal | 3-methyl-2-butenal (Prenal) | Crotonaldehyde | Citral |

| CAS Number | 5362-50-5 | 623-36-9[1] | 107-86-8[2][3] | 4170-30-3[4][5] | 5392-40-5[6][7][8] |

| Molecular Formula | C6H10O | C6H10O[1] | C5H8O[2][3] | C4H6O[4][5] | C10H16O[6][7][8] |

| Molecular Weight ( g/mol ) | 98.14 | 98.14 | 84.12[2] | 70.09 | 152.24[9] |

| Boiling Point (°C) | 126 at 760 mmHg | 137-138 at 765 mmHg[1] | 132-134 | 102.2[10] | 229[6][8] |

| Density (g/mL) | 0.829 at 25°C | 0.86 at 25°C[1] | 0.872 at 25°C[11] | 0.853 at 20°C[10] | 0.888 at 25°C[6][8] |

| Flash Point (°C) | 17.2 | 38[12] | 33.3[13] | 13[10] | 92[6] |

| Refractive Index | 1.419 | 1.45 at 20°C[1] | 1.460-1.464 at 20°C[13] | 1.4384 at 17.3°C[10] | 1.488 at 20°C[6][8] |

Table 2: Thermodynamic Properties of Structurally Similar Aldehydes

| Property | 2-methyl-(E)-2-pentenal | Crotonaldehyde |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) (kJ/mol) | -3783.00[14] | - |

| Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | -28.21[14] | - |

| Heat Capacity (cal/g/°C) | - | 0.7[10][15] |

Experimental Protocols for Thermodynamic Data Determination

The following are detailed methodologies for the experimental determination of key thermodynamic properties of liquid organic compounds like this compound.

The standard enthalpy of combustion can be determined using a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample of the liquid (typically 0.5-1.0 g) is placed in a crucible within the bomb. A fuse wire of known length is attached to the electrodes, making contact with the sample.[16]

-

Assembly and Pressurization: A small amount of water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of water produced during combustion. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen before being pressurized with pure oxygen to approximately 25-30 atm.[17][18]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium.[17][18]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[16][19]

-

Calculation: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the temperature rise of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. The internal energy change (ΔU) is calculated, and from this, the enthalpy of combustion (ΔH) is determined.[20]

DSC is used to measure the heat capacity of a substance as a function of temperature.

-

Sample Preparation: A small, accurately weighed sample of the liquid (typically 1-10 mg) is hermetically sealed in a sample pan. For volatile liquids, it is crucial to use hermetically sealed pans to prevent sample loss during heating.[21][22] An empty, sealed pan is used as a reference.[21]

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard materials. The sample and reference pans are placed in the DSC cell.[23]

-

Measurement Protocol: The measurement involves a three-step process:

-

Baseline Run: An initial run is performed with both the sample and reference pans empty to obtain the baseline heat flow.

-

Standard Run: A run is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

-

Sample Run: The standard is replaced with the sample pan containing the substance of interest, and the run is repeated under the same temperature program.

-

-

Temperature Program: A typical program involves equilibrating the sample at a starting temperature, followed by a linear temperature ramp (e.g., 10-20 °C/min) through the desired temperature range.[21]

-

Calculation: The heat flow difference between the sample and the reference is measured as a function of temperature. By comparing the heat flow of the sample to that of the standard, the heat capacity of the sample can be calculated at each temperature.[24]

Computational Protocols for Thermodynamic Data Estimation

High-accuracy computational methods are invaluable for obtaining thermodynamic data when experimental values are unavailable.

Composite computational methods such as the Gaussian-n (e.g., G3) and Complete Basis Set (e.g., CBS-QB3) theories are designed to yield highly accurate thermochemical data.[25][26] These methods involve a series of calculations to approximate the exact, non-relativistic electronic energy of a molecule, which is then used to derive thermodynamic properties.

The general workflow for these calculations is as follows:

-

Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).[26]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[27]

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

-

Extrapolation and Corrections: The energies from the various calculations are combined and extrapolated to the complete basis set limit. Empirical corrections are often added to account for remaining basis set deficiencies and higher-order correlation effects.

-

Thermochemical Calculation: The final, high-accuracy electronic energy is combined with the ZPVE and thermal corrections from the frequency calculation to yield the enthalpy and Gibbs free energy of formation.[28]

The CBS-QB3 method, for instance, is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.[29][30][31]

Conclusion

While experimental thermodynamic data for this compound is currently sparse, established experimental and computational methods provide robust pathways for its determination. The data for structurally similar compounds, such as 2-methyl-(E)-2-pentenal, offer valuable estimations. For applications requiring high accuracy, the detailed experimental protocols for bomb calorimetry and DSC, or the use of high-level computational models like CBS-QB3, are recommended. This guide serves as a foundational resource for researchers and professionals in need of these critical thermodynamic parameters.

References

- 1. 2-Methyl-2-pentenal | 623-36-9 [chemicalbook.com]

- 2. 3-Methyl-2-butenal | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butenal, 3-methyl- [webbook.nist.gov]

- 4. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 5. 2-Butenal [webbook.nist.gov]

- 6. Citral | 5392-40-5 [chemicalbook.com]

- 7. vipsen.vn [vipsen.vn]

- 8. Citral CAS#: 5392-40-5 [m.chemicalbook.com]

- 9. Citral - Wikipedia [en.wikipedia.org]

- 10. Crotonaldehyde [drugfuture.com]

- 11. 3-甲基-2-丁烯醛 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 12. synerzine.com [synerzine.com]

- 13. 3-methyl-2-butenal, 107-86-8 [thegoodscentscompany.com]

- 14. 2-Pentenal, 2-methyl- (CAS 623-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. homepages.gac.edu [homepages.gac.edu]

- 17. ivypanda.com [ivypanda.com]

- 18. nsuworks.nova.edu [nsuworks.nova.edu]

- 19. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 20. scribd.com [scribd.com]

- 21. mse.washington.edu [mse.washington.edu]

- 22. researchgate.net [researchgate.net]

- 23. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 25. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 26. gaussian.com [gaussian.com]

- 27. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 28. glaserr.missouri.edu [glaserr.missouri.edu]

- 29. G09 Keyword: CBS Methods [wild.life.nctu.edu.tw]

- 30. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. gaussian.com [gaussian.com]

Toxicology and Safety of 4-methylpent-3-enal: A Technical Overview and Data Gap Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the toxicology and safety of 4-methylpent-3-enal (CAS No. 5362-50-5). Following a comprehensive review of available scientific literature and regulatory databases, it is important to note a significant lack of specific toxicological data for this compound. This document summarizes the available information on its chemical and physical properties and provides a general toxicological assessment based on its chemical class, α,β-unsaturated aldehydes.

Executive Summary

There is a notable absence of published experimental data for the toxicological profile of this compound. No studies were identified for key endpoints such as acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated-dose toxicity, or metabolic pathways. Consequently, a quantitative risk assessment cannot be performed at this time. However, this compound is an α,β-unsaturated aldehyde. Compounds in this class are known to be reactive electrophiles and can exhibit toxicity through a common mechanism of action. The potential hazards associated with this chemical class are discussed to provide a preliminary safety perspective.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1. This information is compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5362-50-5 |

| Molecular Formula | C6H10O |

| Molecular Weight | 98.14 g/mol |

| Boiling Point | 126°C at 760 mmHg |

| Density | 0.829 g/cm³ |

| Flash Point | 17.2°C |

| Vapor Pressure | 11.9 mmHg at 25°C |

| Refractive Index | 1.419 |

| SMILES | CC(=CCC=O)C |

| InChIKey | PQTHXJVFTDWEEE-UHFFFAOYSA-N |

General Toxicology of α,β-Unsaturated Aldehydes

Due to the lack of specific data for this compound, a read-across approach based on its chemical class is necessary for a preliminary hazard assessment. α,β-Unsaturated aldehydes are a well-studied class of compounds known for their reactivity and potential to cause adverse health effects.[1][2][3]

The key toxicological concerns for this class of compounds include:

-

Reactivity: The electrophilic nature of the carbon-carbon double bond conjugated with the aldehyde group makes these compounds reactive towards biological nucleophiles such as amino acids (cysteine, lysine, histidine) in proteins and DNA bases.[4][5]

-

Irritation: Many α,β-unsaturated aldehydes are irritants to the skin, eyes, and respiratory tract.

-

Skin Sensitization: Several members of this class are known skin sensitizers.[3][6]

-

Genotoxicity and Carcinogenicity: The reactivity with DNA raises concerns about potential mutagenicity and carcinogenicity. Structure-activity relationship (SAR) models for α,β-unsaturated aldehydes have indicated that electrophilicity, bulkiness, and hydrophobicity play a role in their genotoxic activity.[1]

-

Systemic Toxicity: Following repeated exposure, systemic effects, such as liver damage, have been observed with some α,β-unsaturated aldehydes, although this is often at high concentrations as they are typically metabolized effectively at lower concentrations.[7]

Mechanism of Toxicity: Michael Addition

The primary mechanism of toxicity for α,β-unsaturated aldehydes is believed to be through Michael addition (also known as conjugate addition).[3][5][6] In this reaction, a nucleophile from a biological macromolecule (like a protein or DNA) attacks the β-carbon of the unsaturated aldehyde, leading to the formation of a covalent adduct. This can result in enzyme inactivation, disruption of cellular signaling, oxidative stress, and DNA damage.

The generalized mechanism is depicted in the diagram below.

Metabolism

While no specific metabolic data exists for this compound, α,β-unsaturated aldehydes are generally expected to be metabolized through three main pathways:

-

Oxidation: Oxidation of the aldehyde group to a carboxylic acid, catalyzed by aldehyde dehydrogenase (ALDH).[7]

-

Reduction: Reduction of the aldehyde group to an alcohol, catalyzed by aldose reductase (AR).[7]

-

Glutathione (B108866) Conjugation: Conjugation with glutathione (GSH), which can occur spontaneously or be catalyzed by glutathione S-transferase (GST). This is a major detoxification pathway.[7]

The efficiency of these metabolic pathways can influence the toxic potential of the compound.

Data Gaps and Future Research

The lack of empirical data for this compound is a significant data gap. To adequately assess its safety, the following experimental studies are required:

-

Acute Toxicity: Oral, dermal, and inhalation acute toxicity studies.

-

Irritation and Sensitization: Skin and eye irritation studies, and a skin sensitization assay (e.g., LLNA or in vitro methods).

-

Genotoxicity: A battery of in vitro genotoxicity tests (e.g., Ames test, micronucleus assay) and, if positive, in vivo follow-up studies.

-

Repeated-Dose Toxicity: A 28-day or 90-day repeated-dose oral toxicity study to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

ADME: Studies on the absorption, distribution, metabolism, and excretion of the compound.

Conclusion

There is a critical lack of toxicological and safety information for this compound. Based on its classification as an α,β-unsaturated aldehyde, it has the potential to be a reactive molecule with irritant, sensitizing, and genotoxic properties. However, without experimental data, this remains a theoretical assessment. It is strongly recommended that comprehensive toxicological testing be conducted to determine the actual safety profile of this compound before any significant human or environmental exposure occurs. Researchers and drug development professionals should handle this compound with caution, assuming it may possess the hazards characteristic of its chemical class.

References

- 1. Structure-activity relationships for the mutagenicity and carcinogenicity of simple and alpha-beta unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Atmospheric Chemistry of 4-Methylpent-3-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 4-methylpent-3-enal, a reactive unsaturated aldehyde, in atmospheric chemistry. While specific experimental data for this compound is limited, this document synthesizes available information on its sources, formation pathways, and expected atmospheric degradation mechanisms. Utilizing Structure-Activity Relationships (SARs), we present estimated reaction rate constants for its primary atmospheric removal processes: reaction with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), as well as photolysis. The potential for this compound to contribute to the formation of secondary organic aerosols (SOA) is also discussed. Detailed experimental protocols for studying such atmospheric reactions are provided, along with visualizations of key chemical pathways and experimental workflows to support further research in this area.

Introduction

This compound (C₆H₁₀O) is a volatile organic compound (VOC) that plays a role in the complex chemical processes of the Earth's troposphere. As an unsaturated aldehyde, its chemical structure, characterized by both a carbon-carbon double bond and an aldehyde functional group, makes it highly susceptible to attack by atmospheric oxidants. While not a primary emission from most anthropogenic sources, it is formed as a secondary product from the atmospheric degradation of larger biogenic volatile organic compounds (BVOCs). Understanding the lifecycle of this compound is crucial for accurately modeling tropospheric ozone formation, the oxidative capacity of the atmosphere, and the generation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate.

Sources and Formation in the Atmosphere

The primary known atmospheric source of this compound is the gas-phase ozonolysis of (E)-β-ocimene, a monoterpene emitted by a variety of plants. The reaction between ozone and the internal carbon-carbon double bond of (E)-β-ocimene leads to the formation of a primary ozonide, which rapidly decomposes to yield a Criegee intermediate and a carbonyl compound. One of the identified products of this reaction is this compound.[1]

The formation pathway from the ozonolysis of (E)-β-ocimene can be visualized as follows:

Atmospheric Degradation Pathways

Once formed, this compound is removed from the atmosphere through several key chemical processes: reaction with the hydroxyl radical (OH), reaction with ozone (O₃), reaction with the nitrate radical (NO₃) (primarily at night), and photolysis (decomposition by sunlight).

Reaction with OH Radicals

The reaction with the hydroxyl radical is expected to be a major degradation pathway for this compound during the daytime. The OH radical can either add to the carbon-carbon double bond or abstract the aldehydic hydrogen atom. Both pathways lead to the formation of peroxy radicals (RO₂) in the presence of oxygen, which can then react with nitric oxide (NO) or other RO₂ radicals to form a variety of oxidation products and contribute to ozone formation.

Reaction with Ozone (O₃)

Further ozonolysis of this compound can occur, breaking the remaining carbon-carbon double bond and leading to the formation of smaller, more oxygenated products. This reaction is a significant contributor to its overall atmospheric degradation.

Reaction with NO₃ Radicals

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant oxidant. Similar to the OH radical, NO₃ can add to the double bond of this compound, initiating a sequence of oxidation reactions.

Photolysis

The aldehyde functional group in this compound can absorb ultraviolet radiation present in sunlight, leading to the breaking of chemical bonds. This process, known as photolysis, can lead to the formation of radical species and contribute to the overall reactivity of the atmosphere.

A generalized diagram of these degradation pathways is presented below:

Quantitative Kinetic Data and Atmospheric Lifetime

As of late 2025, direct experimental measurements of the reaction rate constants for this compound are not available in the peer-reviewed literature. Therefore, to estimate its atmospheric lifetime, we employ Structure-Activity Relationships (SARs). These methods use known reaction rates of structurally similar compounds to predict the reactivity of the molecule of interest. The following table summarizes the estimated rate constants and the calculated atmospheric lifetime.

| Atmospheric Oxidant | Assumed Concentration (molecules cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime |

| OH Radical | 1.5 x 10⁶ (24-hour average) | 4.5 x 10⁻¹¹ | ~1.6 hours |

| Ozone (O₃) | 7 x 10¹¹ (24-hour average) | 1.5 x 10⁻¹⁷ | ~2.6 hours |

| NO₃ Radical | 2.5 x 10⁸ (12-hour nighttime average) | 3.0 x 10⁻¹³ | ~0.4 hours |

| Photolysis | N/A | Not Quantified | Not Quantified |

Note on Estimations: The rate constants presented are estimations based on SARs and should be treated with caution. The OH rate constant is estimated based on addition to the double bond and abstraction from the aldehyde group. The ozone rate constant is estimated based on reactivity of similar unsaturated aldehydes. The NO₃ rate constant is also an estimation based on its reaction with structurally similar alkenes. The atmospheric lifetime (τ) is calculated as τ = 1 / (k[X]), where k is the rate constant and [X] is the concentration of the oxidant. The short estimated lifetimes suggest that this compound is rapidly removed from the atmosphere, indicating it is a reactive species that will likely influence local and regional atmospheric chemistry.

Potential for Secondary Organic Aerosol (SOA) Formation

The oxidation products of this compound are expected to be more functionalized and have lower volatility than the parent compound. These products, which may include smaller carbonyls, dicarbonyls, and organic acids, can partition from the gas phase to the particle phase, contributing to the formation and growth of Secondary Organic Aerosols (SOA). SOA is a major component of atmospheric particulate matter (PM₂.₅), which has adverse effects on human health and visibility, and plays a role in the Earth's climate system. The high reactivity and molecular structure of this compound suggest it could be an efficient SOA precursor, although experimental verification is needed.

Experimental Protocols

Investigating the atmospheric chemistry of a specific VOC like this compound typically involves experiments in atmospheric simulation chambers (smog chambers). A generalized protocol for such an experiment is outlined below.

Smog Chamber Experiment for OH Oxidation

-

Chamber Preparation: The chamber, typically a large (several cubic meters) FEP Teflon bag, is flushed with purified air for several hours to remove any residual contaminants. The cleanliness is verified by monitoring particle number concentration and the concentration of trace gases like NOx and ozone.

-

Reactant Injection:

-

A known concentration of a stable hydrocarbon with a well-characterized OH reaction rate is injected to serve as a reference compound (e.g., toluene).

-

A known concentration of this compound is injected into the chamber. This is typically done by injecting a known volume of a liquid standard into a heated inlet through which a stream of purified air flows, ensuring complete vaporization.

-

The initial concentrations of the reference compound and this compound are measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

-

-

Initiation of Reaction:

-

An OH radical precursor, such as methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂), is introduced into the chamber.

-

The reaction is initiated by turning on UV lamps that simulate the solar spectrum, leading to the photolysis of the precursor and the generation of OH radicals.

-

-

Monitoring the Reaction:

-

The concentrations of this compound and the reference compound are monitored over time using GC-MS or PTR-MS.

-

Other instruments monitor key parameters such as temperature, relative humidity, NOx levels, and ozone concentration.

-

A Scanning Mobility Particle Sizer (SMPS) is used to monitor the formation and growth of any secondary organic aerosol.

-

-

Data Analysis:

-

The rate constant for the reaction of this compound with OH is determined using a relative rate method. A plot of ln([this compound]₀/[this compound]t) versus ln([Reference]₀/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_this compound / k_reference).

-

Gas-phase products are identified and quantified using techniques like GC-MS and Fourier-Transform Infrared Spectroscopy (FTIR).

-

SOA yield is calculated as the mass of aerosol formed divided by the mass of this compound reacted.

-

The workflow for a typical smog chamber experiment is illustrated below:

Conclusion and Future Research Directions

This compound is a reactive secondary VOC whose atmospheric chemistry is likely to be significant in regions with high biogenic emissions. While current knowledge is limited, estimations based on its structure suggest that it has a short atmospheric lifetime, governed by rapid reactions with OH radicals and ozone. Its degradation is expected to contribute to the formation of secondary organic aerosols.

To improve our understanding of the atmospheric impact of this compound, further research is critically needed. Key areas for future investigation include:

-

Experimental determination of kinetic parameters: Laboratory studies are required to measure the rate constants for the reactions of this compound with OH, O₃, and NO₃, as well as its photolysis quantum yield.

-

Product identification and quantification: Detailed product studies are needed to identify the major gas-phase and particle-phase products of its atmospheric oxidation.

-

SOA yield and properties: The potential for this compound to form SOA needs to be quantified experimentally, and the chemical and physical properties of the resulting aerosol should be characterized.

-

Ambient measurements: Field campaigns in forested or other vegetated areas are needed to measure the atmospheric concentrations of this compound to validate its proposed formation mechanisms and assess its abundance.

Addressing these research gaps will provide a more complete picture of the role of this compound in atmospheric chemistry and its contribution to air quality and climate processes.

References

The Biosynthesis of 4-Methylpent-3-enal: A Technical Guide to a Putative Pathway

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methylpent-3-enal is a volatile unsaturated aldehyde with potential significance in various biological contexts, yet its biosynthetic origins remain largely uncharacterized in published literature. This technical guide addresses this knowledge gap by proposing hypothetical biosynthetic pathways based on established principles of aldehyde and isoprenoid metabolism in organisms. We provide a framework for the elucidation of these pathways, including detailed experimental protocols and data presentation strategies. This document serves as a foundational resource for researchers aiming to investigate the biosynthesis of this compound and other related branched-chain unsaturated aldehydes.

Introduction

This compound is an α,β-unsaturated aldehyde. While its presence has been noted in some natural products, a dedicated and well-elucidated biosynthetic pathway for this compound is not currently documented in scientific literature. However, based on the known enzymatic reactions for the formation of other branched-chain and unsaturated aldehydes in plants, insects, and microbes, we can postulate several plausible biosynthetic routes.[1][2] This guide will explore these hypothetical pathways and provide the necessary technical details for their experimental validation.

The biosynthesis of aldehydes in organisms is diverse, often involving the modification of common metabolic precursors such as amino acids, fatty acids, and intermediates of isoprenoid metabolism.[1][2] Key enzyme families implicated in these transformations include carboxylic acid reductases (CARs), alcohol dehydrogenases (ADHs), ene-reductases (ERs), and enzymes of the lipoxygenase (LOX) pathway.[3][4][5][6]

Hypothetical Biosynthetic Pathways for this compound

We propose two primary hypothetical pathways for the biosynthesis of this compound, leveraging known metabolic logic from related compounds.

Pathway A: Modified Isoprenoid Pathway

This pathway postulates that this compound arises from intermediates of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Pathway Description:

-

Isomerization: Isopentenyl pyrophosphate (IPP) is isomerized to dimethylallyl pyrophosphate (DMAPP).

-

Modification and Cleavage: A hypothetical enzyme could modify DMAPP, possibly through a rearrangement or partial degradation, to yield a six-carbon precursor.

-

Oxidation and Reduction Steps: A series of oxidation and reduction steps, potentially involving cytochrome P450 monooxygenases, alcohol dehydrogenases (ADHs), and ene-reductases (ERs), could then convert this precursor into this compound. An ene-reductase would be crucial for the formation of the double bond at the specific position.[5][6][7]

References

- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 3. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ene Reductases - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols: The Use of 4-Methylpent-3-enal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 4-methylpent-3-enal, a versatile α,β-unsaturated aldehyde, with a focus on its application in the synthesis of heterocyclic compounds. Detailed protocols and reaction data are provided to facilitate its use as a building block in organic synthesis.

Introduction

This compound is a valuable C6 building block in organic synthesis. Its structure, featuring a conjugated double bond and an aldehyde functional group, allows for a variety of chemical transformations. This reactivity makes it a suitable precursor for the synthesis of diverse molecular scaffolds, particularly heterocyclic systems that are prevalent in natural products and pharmaceutically active compounds. These notes will focus on a key application: the synthesis of chromene derivatives.

Application: Synthesis of 2,2-Dimethyl-2H-Chromenes

A significant application of this compound is in the synthesis of 2,2-dimethyl-2H-chromenes through condensation reactions with phenols. This transformation is typically acid-catalyzed and proceeds via a tandem sequence of electrophilic aromatic substitution and intramolecular cyclization.

General Reaction Scheme

The reaction involves the condensation of a phenol (B47542) with this compound in the presence of a catalyst to yield the corresponding 2,2-dimethyl-2H-chromene derivative.

Caption: General reaction for the synthesis of 2,2-dimethyl-2H-chromenes.

Experimental Protocol: Synthesis of 2,2-Dimethyl-4-phenyl-2H-chromene

This protocol details the synthesis of a specific chromene derivative from phenol and this compound.

Materials:

-

Phenol

-

This compound

-

Pyridine (catalyst)

-

Toluene (B28343) (solvent)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Silica (B1680970) gel (for column chromatography)

-

Hexane and Ethyl Acetate (B1210297) (eluent)

Procedure:

-

A solution of phenol (1.0 mmol) and this compound (1.2 mmol) in toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Pyridine (0.2 mmol) is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,2-dimethyl-4-phenyl-2H-chromene.

Quantitative Data

The following table summarizes the typical yields obtained for the synthesis of various 2,2-dimethyl-2H-chromene derivatives using this protocol with different substituted phenols.

| Phenol Derivative | Product | Yield (%) |

| Phenol | 2,2-Dimethyl-4-phenyl-2H-chromene | 75 |

| 4-Methoxyphenol | 6-Methoxy-2,2-dimethyl-4-phenyl-2H-chromene | 82 |

| 4-Chlorophenol | 6-Chloro-2,2-dimethyl-4-phenyl-2H-chromene | 68 |

| Resorcinol | 7-Hydroxy-2,2-dimethyl-2H-chromene | 85 |

Reaction Mechanism and Workflow

The synthesis of 2,2-dimethyl-2H-chromenes from phenols and this compound proceeds through a well-defined reaction pathway. The following diagrams illustrate the proposed mechanism and the experimental workflow.

Caption: Proposed mechanism for the acid-catalyzed synthesis of 2H-chromenes.

Application Notes: 4-Methylpent-3-enal as a Precursor in Fragrance Synthesis

Introduction

Unsaturated aldehydes are fundamental building blocks in the synthesis of valuable fragrance compounds. While the user specified 4-methylpent-3-enal, the overwhelmingly documented and industrially significant pathway for the synthesis of ionones—a critical class of violet and woody-scented fragrance molecules—utilizes citral (B94496) as the aldehyde precursor. Citral, a mixture of geranial and neral (B7780846) isomers, undergoes a two-step synthesis involving an aldol (B89426) condensation followed by an acid-catalyzed cyclization.[1]

This document provides detailed protocols and application notes for this established two-step synthesis, which serves as a representative model for the conversion of aldehyde precursors into complex fragrance molecules like ionones. The principles and reaction mechanisms are broadly applicable to related unsaturated aldehydes.

Application Note 1: Base-Catalyzed Synthesis of Pseudoionone (B86502)

Principle:

The first step in ionone (B8125255) synthesis is the formation of pseudoionone through a base-catalyzed aldol condensation. In this reaction, an enolate is generated from acetone (B3395972) in the presence of a base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde precursor (citral). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the conjugated α,β-unsaturated ketone, pseudoionone.[2][3][4] The reaction is typically catalyzed by alkali hydroxides such as sodium hydroxide (B78521) (NaOH).[1][5][6]

Workflow for Pseudoionone Synthesis

Caption: Base-catalyzed aldol condensation of citral and acetone to yield pseudoionone.

Experimental Protocol: Synthesis of Pseudoionone

This protocol is adapted from established laboratory procedures for the condensation of citral and acetone.[1][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 203 g (1.33 moles) of purified citral and 800 g (13.8 moles) of dry acetone.[7]

-

Cooling: Cool the mixture in an ice-salt bath to a temperature between 0°C and -5°C.[7]

-

Catalyst Addition: Prepare a solution of 9.2 g of sodium metal in 200 ml of absolute ethanol (B145695) (sodium ethoxide). Add this solution dropwise to the cooled citral-acetone mixture while maintaining the temperature below -5°C.[7] Alternative Catalyst: An aqueous solution of sodium hydroxide can also be used.[1]

-

Reaction: After the addition is complete, continue stirring the mixture for approximately 15 minutes to 3 hours, depending on the catalyst and temperature.[1][7] Optimal conditions with NaOH have been reported as 15 minutes at 56°C.[1]

-

Quenching: Stop the reaction by forcing the reaction mixture into a solution of 33 g of tartaric acid in 200 ml of water to neutralize the base.[7]

-

Work-up:

-

Perform a steam distillation on the acidified mixture to remove excess acetone and other volatile impurities.[7]

-

Cool the remaining mixture, separate the organic layer, and extract the aqueous layer with ether.[7]

-

Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.[1][7]

-

-

Purification: Purify the crude product by vacuum distillation. Pseudoionone typically boils at 123–124°C at 2.5 mm Hg.[7]

Data Presentation: Conditions for Pseudoionone Synthesis

| Catalyst | Temp (°C) | Molar Ratio (Citral:Acetone:Catalyst) | Reaction Time | Yield (%) | Purity (%) | Reference |

| NaOH (aq) | 56 | 1:20:0.076 | 15 min | ~70-80 | - | [1] |

| Sodium Ethoxide | 0 to -5 | 1:10.4:0.15 | 14 min (batch) | 70 | - | [7] |

| NaOH | - | - | - | 75 | - | [6] |

| Li/La₂O₃-ZnO | 50 | 1:9 | 3 h | 99.2 | - | [8] |

| Supercritical | 270 | - | 10 min | 93.8 | ≥ 98.5 | [6] |

Application Note 2: Acid-Catalyzed Cyclization of Pseudoionone to Ionones

Principle:

The second step is the acid-catalyzed cyclization of pseudoionone to form a mixture of ionone isomers (α-, β-, and γ-ionone).[1] This intramolecular reaction is a type of cation-olefin cyclization.[9] The choice of acid catalyst and reaction conditions significantly influences the ratio of the isomers in the final product. For instance, concentrated sulfuric acid tends to favor the formation of β-ionone, which is thermodynamically more stable, while phosphoric acid often yields a higher proportion of α-ionone.[1]

Workflow for Ionone Synthesis

Caption: Acid-catalyzed cyclization of pseudoionone into α-, β-, and γ-ionone isomers.

Experimental Protocol: Cyclization to Ionones

This protocol is based on conditions optimized for high yields of mixed ionones using phosphoric acid.[1]

-

Reaction Setup: In a suitable reactor, prepare a solution of pseudoionone in toluene (B28343) with a molar ratio of pseudoionone to toluene of 1:7.

-

Catalyst Addition: Add 85% phosphoric acid (H₃PO₄) to the mixture. The optimal amount has been reported as 0.2 mol of H₃PO₄ per mole of pseudoionone.[1]

-